1-Acetyl-2-methylpiperidine-2-carboxylic acid

Medicinal Chemistry Building Block Physicochemical Properties

This compound features a sterically congested quaternary α-carbon with both methyl and carboxyl groups—a scaffold that enforces conformational rigidity essential for protease inhibitor and peptidomimetic programs. Substituting generic piperidine-2-carboxylic acid analogs destroys the α-methyl constraint, invalidating SAR data and synthetic protocols. Source the exact CAS 1316227-31-2 to ensure metabolic stability and binding conformation fidelity in your fragment-based discovery workflows.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
CAS No. 1316227-31-2
Cat. No. B1399216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-2-methylpiperidine-2-carboxylic acid
CAS1316227-31-2
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCCC1(C)C(=O)O
InChIInChI=1S/C9H15NO3/c1-7(11)10-6-4-3-5-9(10,2)8(12)13/h3-6H2,1-2H3,(H,12,13)
InChIKeyAGRRDHOIAQCWSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-2-methylpiperidine-2-carboxylic acid (CAS 1316227-31-2) for Pharmaceutical R&D Procurement: Structural and Functional Overview


1-Acetyl-2-methylpiperidine-2-carboxylic acid (CAS 1316227-31-2) is a specialized heterocyclic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . It is a piperidine derivative featuring an N-acetyl group and a carboxylic acid moiety at the 2-position, alongside a methyl substituent at the same carbon [1]. This compound is primarily categorized as a synthetic building block or intermediate for medicinal chemistry applications, particularly in the development of protease inhibitors and other enzyme-targeting agents . Its structure, with a quaternary α-carbon bearing both methyl and carboxyl groups, provides unique conformational constraints and metabolic stability not found in simpler piperidine analogs [2].

Why 1-Acetyl-2-methylpiperidine-2-carboxylic acid (CAS 1316227-31-2) Cannot Be Substituted with Generic Piperidine Carboxylic Acids in R&D


This compound possesses a unique, congested quaternary center at the 2-position of the piperidine ring, which is absent in common alternatives like 1-acetylpiperidine-2-carboxylic acid (CAS 35677-87-3) or 1-acetylpiperidine-4-carboxylic acid (CAS 25503-90-6) [1]. The methyl group at the α-position creates steric hindrance that significantly alters the molecule's conformational flexibility, potential binding interactions, and resistance to metabolic degradation compared to non-methylated analogs . Generic substitution with a piperidine-2-carboxylic acid lacking this α-methyl group would fundamentally change the compound's three-dimensional shape and physicochemical properties, thereby invalidating any structure-activity relationship (SAR) data or synthetic pathway optimization that relies on this specific scaffold .

Quantitative Differentiation of 1-Acetyl-2-methylpiperidine-2-carboxylic acid (CAS 1316227-31-2) from Structural Analogs: A Data-Driven Procurement Guide


Molecular Weight and Formula Differentiation from Common Piperidine Carboxylic Acid Building Blocks

1-Acetyl-2-methylpiperidine-2-carboxylic acid has a molecular weight of 185.22 g/mol and the formula C9H15NO3 . This is significantly higher than the non-methylated analog, 1-acetylpiperidine-2-carboxylic acid (CAS 35677-87-3), which has a molecular weight of 171.19 g/mol and the formula C8H13NO3 [1]. The mass difference of +14.03 g/mol directly corresponds to the addition of the methyl group. This difference is critical for analytical characterization via LC-MS and ensures correct identification in synthetic workflows.

Medicinal Chemistry Building Block Physicochemical Properties

Structural Differentiation: Presence of an Alpha-Methyl Quaternary Center

The target compound possesses an α-methyl group at the 2-position, creating a quaternary center. The non-methylated analog, 1-acetylpiperidine-2-carboxylic acid, has a tertiary α-carbon . This structural feature has been shown in related piperidine-2-carboxylic acid scaffolds to increase metabolic stability by hindering α-oxidation and to restrict conformational freedom, potentially leading to enhanced target binding selectivity .

Structural Biology Medicinal Chemistry Conformational Analysis

Limited Public Data Availability as a Proxy for Specialized R&D Status

A comprehensive search of the peer-reviewed literature, patents, and authoritative chemical databases (PubMed, PubChem, SciFinder) reveals that there are no published biological activity data, synthetic procedures, or SAR studies for 1-acetyl-2-methylpiperidine-2-carboxylic acid (CAS 1316227-31-2) [1]. In contrast, non-methylated analogs like 1-acetylpiperidine-2-carboxylic acid (CAS 35677-87-3) and regioisomers like 1-acetylpiperidine-4-carboxylic acid (CAS 25503-90-6) have well-documented roles as intermediates in the synthesis of known bioactive molecules .

Medicinal Chemistry Research Tool Competitive Intelligence

Optimal R&D and Procurement Applications for 1-Acetyl-2-methylpiperidine-2-carboxylic acid (CAS 1316227-31-2) Based on Comparative Evidence


Early-Stage Medicinal Chemistry for Protease or Kinase Inhibitor Scaffolds

The compound's α-methyl quaternary center provides a constrained scaffold ideal for exploring novel chemical space in enzyme inhibitor programs . Its molecular weight (185.22 g/mol) and structural features align with the properties of privileged fragments used in fragment-based drug discovery (FBDD) targeting proteases, where metabolic stability and defined binding conformations are critical .

Replication of Unpublished or Proprietary Synthetic Procedures

Given the complete absence of public data on this compound's synthesis or applications, its primary procurement scenario is the replication of a specific, unpublished synthetic route or research protocol . Any deviation to a generic analog would compromise the integrity of the procedure and the reliability of the results.

Synthesis of Structurally Complex, Conformationally Restricted Peptidomimetics

As a derivative of pipecolic acid with an additional α-methyl group and N-acetyl protection, this compound is a prime candidate for incorporation into peptidomimetics . The α-methyl group is a common strategy to restrict the backbone flexibility of amino acid residues, thereby enhancing the binding affinity and specificity of the resulting peptide analogs for their protein targets .

Method Development for Chiral or Achiral α,α-Disubstituted Amino Acid Analysis

Although the compound is not chiral at the α-carbon, it can serve as a valuable standard or model substrate in developing analytical methods (e.g., chiral HPLC, SFC) for the separation and quantification of more complex chiral α,α-disubstituted amino acid derivatives . Its unique retention time and mass signature differentiate it from common α-amino acids and piperidine carboxylic acids, providing a robust internal control .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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